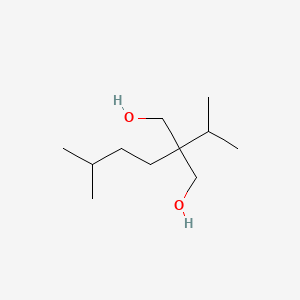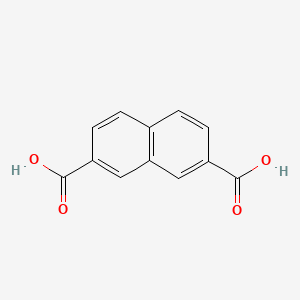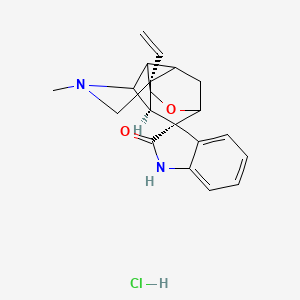rhodium(I) tetrafluoroborate CAS No. 79255-71-3](/img/structure/B1589652.png)
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Descripción general
Descripción
“1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is a rhodium-based catalyst used for regioselective hydrogenation and enantioselective reductive amination reactions . It is a compound with the formula Rh [P (COD) (CO) (CF)]BF . This complex has been applied in the study of protein sequences and magnetic hyperpolarization .
Synthesis Analysis
This compound is used as a catalyst in the intramolecular hydroamination of olefins and for reductive aminations .Molecular Structure Analysis
The molecular formula of this compound is C36H40BF4P2Rh . It is a member of the family of organometallic complexes containing the [Rh (CO) (dppe)] unit .Chemical Reactions Analysis
This compound is used as a catalyst for the regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine. It is also used for the enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 205 °C (dec.) (lit.) . Its molecular weight is 724.4 .Aplicaciones Científicas De Investigación
Regioselective Hydrogenation of Thebaine
[Rh(dppb)(COD)]BF4: is utilized as a catalyst in the regioselective hydrogenation of thebaine, an opiate naturally present in the poppy plant . This process is crucial for synthesizing tetrahydrothebaine, which has significant pharmaceutical applications, particularly in the production of semi-synthetic opiates.
Enantioselective Reductive Amination
The compound serves as a catalyst for the enantioselective reductive amination of α-ketoacids with benzylamines . This reaction is pivotal in synthesizing α-N-benzylamino acids, which are valuable building blocks in the pharmaceutical industry for creating various therapeutic agents.
Suzuki Coupling Reactions
In the field of organic chemistry, [Rh(dppb)(COD)]BF4 acts as a ligand in Suzuki coupling reactions . These reactions are widely employed in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Palladium-Catalyzed Reactions
This versatile compound is also used as a ligand in palladium(0)-catalyzed reactions such as acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . These reactions are essential for constructing carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Alkylation and Isomerization Reactions
[Rh(dppb)(COD)]BF4: is employed as a ligand for alkylations and isomerization reactions in organometallic chemistry . Alkylation reactions are fundamental in the synthesis of complex molecules, while isomerization reactions are crucial for optimizing the structural and functional properties of molecules.
Catalyst in Organometallic Chemistry
Lastly, the compound finds its application as a catalyst in various organometallic reactions . These reactions are integral to the synthesis of organometallic complexes, which have applications ranging from catalysis to materials science.
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFFTCAXGHJOA-ONEVTFJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449059 | |
| Record name | [Rh(dppb)(COD)]BF4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
79255-71-3 | |
| Record name | [Rh(dppb)(COD)]BF4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of rhodium(I) tetrafluoroborate in hyperpolarizing hyperbranched polymers for molecular imaging?
A1: rhodium(I) tetrafluoroborate acts as a catalyst in the parahydrogen-induced polarization (PHIP) process. [] Specifically, it catalyzes the addition of parahydrogen (p-H2) to alkyne groups incorporated into the hyperbranched polymer structure. This hydrogenation reaction transfers the nuclear spin alignment from p-H2 to the polymer, effectively "hyperpolarizing" it. This hyperpolarization dramatically increases the signal intensity of the polymer in magnetic resonance imaging (MRI), making it a more sensitive contrast agent. [] The study chose d6-acetone as the solvent due to the catalyst's high solubility in it. []
Q2: Are there alternative catalysts to rhodium(I) tetrafluoroborate for this application?
A2: While the study specifically focuses on rhodium(I) tetrafluoroborate, other rhodium-based catalysts, as well as catalysts based on different transition metals like iridium or ruthenium, are known to facilitate parahydrogen addition reactions. The choice of an optimal catalyst depends on various factors, including its activity, selectivity for the desired hydrogenation reaction, and compatibility with the specific polymer and experimental conditions. Further research exploring alternative catalysts for hyperpolarizing polymers via PHIP could be beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)



![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)

![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

